physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, also known as 1H,1H,2H,2H-perfluorooctyl iodide, is a significant organofluorine compound with the chemical formula C8H4F13I.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it exhibits unique properties such as high thermal stability and chemical resistance due to the presence of a heavily fluorinated carbon chain. The terminal iodine atom provides a reactive site for various chemical transformations, making it a valuable intermediate in the synthesis of more complex fluorinated molecules, including surfactants, polymers, and potentially, pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a generalized synthesis protocol, and its applications as a synthetic building block.
Core Physical and Chemical Properties
The distinct physicochemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C8H4F13I |
| Molecular Weight | 474.00 g/mol [2] |
| Appearance | Colorless to gold liquid[2][3] |
| Melting Point | Approx. 20 °C[2] |
| Boiling Point | 180 °C[3] |
| Density | 1.934 g/mL at 25 °C[3] |
| Vapor Pressure | 0.8 mmHg[2] |
| Water Solubility | Insoluble[3] |
| Refractive Index | n20/D 1.359 |
Table 2: Chemical and Safety Information
| Property | Value/Information |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane[2] |
| Synonyms | 1H,1H,2H,2H-Perfluorooctyl iodide, Perfluorohexylethyl iodide[2] |
| Chemical Stability | May discolor on exposure to light.[3] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen fluoride gas, hydrogen iodide.[3] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
Experimental Protocols
Generalized Synthesis Protocol: Free-Radical Addition
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane is typically achieved through the free-radical addition of ethylene to a perfluoroalkyl iodide. This process, a variation of telomerization, extends the carbon chain by two methylene units.
Materials and Equipment:
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Perfluorohexyl iodide (C6F13I)
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Ethylene gas
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Radical initiator (e.g., azo-bis-isobutyronitrile - AIBN)
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High-pressure autoclave reactor
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Inert gas (e.g., nitrogen or argon)
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Solvent (optional, e.g., n-heptane)
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Distillation apparatus for purification
Procedure:
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Reactor Setup: The high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.
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Charging the Reactor: Perfluorohexyl iodide and a catalytic amount of a radical initiator, such as AIBN, are charged into the reactor. If a solvent is used, it is also added at this stage.
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Introduction of Ethylene: The reactor is sealed, and ethylene gas is introduced to the desired pressure. The molar ratio of ethylene to perfluorohexyl iodide is a critical parameter that influences the reaction yield.
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Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 70-90 °C for AIBN) and maintained for several hours with constant stirring to ensure homogeneity. The reaction is carried out under the autogenous pressure of the reactants and solvent at the reaction temperature.
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Reaction Quenching and Work-up: After the reaction is complete, the reactor is cooled to room temperature, and any excess ethylene is carefully vented. The crude reaction mixture is then transferred from the reactor.
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Purification: The crude product is purified by fractional vacuum distillation to separate the desired 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane from unreacted starting materials and any side products. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Data
Detailed spectroscopic data for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane is available from various commercial and public databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Data is available from suppliers like Sigma-Aldrich.[2] The spectrum is expected to show signals corresponding to the two methylene groups (-CH2CH2I).
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13C NMR: Data is also available from suppliers like Sigma-Aldrich.[2] The spectrum will show resonances for the two hydrocarbon carbons and the fluorinated carbons, with characteristic splitting patterns due to C-F coupling.
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19F NMR: While not explicitly found for this compound, 19F NMR is a crucial technique for characterizing fluorinated compounds, and data for similar compounds is available.[4][5] It would provide detailed information about the electronic environment of each unique fluorine atom in the perfluorohexyl chain.
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Mass Spectrometry (MS):
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GC-MS: GC-MS data is available from the NIST Mass Spectrometry Data Center.[2] This technique is useful for confirming the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy:
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ATR-IR: ATR-IR spectra are available from SpectraBase.[2] The spectrum will exhibit characteristic C-H stretching and bending vibrations from the methylene groups and strong C-F stretching bands from the perfluoroalkyl chain.
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Applications in Synthesis
The primary application of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane is as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and can be readily cleaved to form a perfluoroalkylethyl radical or undergo nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of fluorinated materials.
A common synthetic pathway involves using this iodoalkane to introduce the C6F13CH2CH2- moiety into other molecules. This is particularly useful in the synthesis of fluorosurfactants and surface-modifying agents.
References
- 1. PubChemLite - 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane (C8H4F13I) [pubchemlite.lcsb.uni.lu]
- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. researchgate.net [researchgate.net]
